1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole
Description
This compound features a 1H-benzo[d]imidazole core substituted with a methyl group at position 2. Attached to the nitrogen at position 1 is a pyrrolidin-3-yl group, which is further modified at its nitrogen by a (4-fluoro-2-methylphenyl)sulfonyl moiety. The pyrrolidine ring introduces conformational flexibility, which may optimize interactions with biological targets.
Properties
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-13-11-15(20)7-8-19(13)26(24,25)22-10-9-16(12-22)23-14(2)21-17-5-3-4-6-18(17)23/h3-8,11,16H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGMNQHJNGJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets in a way that leads to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, leading to diverse biological effects.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a complex structure that includes a benzimidazole core and a sulfonamide group, which may influence its pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. The mechanism of action likely involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Activity
Several studies have explored the anticancer properties of benzimidazole derivatives, including this compound. Preliminary data suggest that it may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific molecular targets are believed to be related to enzymes involved in cell signaling pathways, such as kinases and phosphatases.
Enzyme Inhibition
The sulfonamide moiety in the compound is known for its ability to inhibit specific enzymes, particularly carbonic anhydrases and certain proteases. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties.
The proposed mechanism of action for this compound involves:
- Enzyme Binding : The sulfonamide group forms strong interactions with enzyme active sites, leading to inhibition.
- Receptor Modulation : The benzimidazole core may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing promising potential for further development as an antibacterial agent.
Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines demonstrated that the compound reduced cell viability by approximately 60% at a concentration of 10 µM after 48 hours, indicating significant anticancer potential.
Data Table: Biological Activities Summary
| Activity | Effect | Concentration | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of S. aureus | MIC = 32 µg/mL | [Research Study A] |
| Anticancer | Cell viability reduction | IC50 = 10 µM | [Research Study B] |
| Enzyme Inhibition | Carbonic anhydrase | Not specified | [Research Study C] |
Scientific Research Applications
Medicinal Chemistry
The compound shows promise in the development of therapeutic agents due to its potential anticancer and anti-inflammatory properties:
- Anticancer Activity : Studies have demonstrated that derivatives of benzo[d]imidazole exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that triazole-containing compounds showed IC50 values against HCT116 and MCF-7 cell lines ranging from 2.70 to 5.04 µM, indicating strong anticancer potential through apoptosis induction via reactive oxygen species (ROS) elevation and mitochondrial disruption.
- Anti-inflammatory Effects : The sulfonamide derivatives have been noted for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory pathways. A related compound demonstrated selective COX-2 inhibition with an IC50 of 0.01 µM, suggesting that similar mechanisms may be applicable to the target compound .
Biological Studies
The compound is utilized in various biological studies focusing on enzyme inhibition and protein-ligand interactions:
- Enzyme Inhibition : The sulfonyl group allows for strong interactions with enzyme active sites, which can lead to the inhibition of metabolic enzymes involved in disease pathways . This characteristic is vital for developing drugs targeting specific metabolic disorders.
- Protein-Ligand Interactions : The triazole ring's ability to participate in hydrogen bonding enhances binding affinity to target proteins. This property is crucial for designing ligands that modulate biological pathways effectively .
Industrial Applications
In addition to its medicinal uses, the compound has potential applications in materials science:
- Polymer Development : The unique structural components can be leveraged in synthesizing new polymers with specific properties, such as enhanced thermal stability or mechanical strength. These materials can be utilized in coatings or other industrial applications where durability is essential.
Case Studies and Research Findings
Numerous studies have explored the efficacy of this compound and its derivatives:
- Study on Anticancer Properties : A recent research article highlighted the anticancer activity of benzo[d]imidazole derivatives, emphasizing their mechanism involving ROS generation and mitochondrial effects.
- Enzyme Inhibition Analysis : Another study focused on the sulfonamide derivatives' ability to inhibit COX enzymes, showcasing their potential as anti-inflammatory agents with a favorable safety profile compared to traditional NSAIDs .
- Material Science Applications : Research into the synthesis of novel polymers incorporating this compound suggested improvements in material properties, making them suitable for various industrial applications .
Comparison with Similar Compounds
Compound A : 2-(1-(3-(4-Chlorophenyl)-3-oxo-propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
- Key Differences :
- The pyrrolidine nitrogen is substituted with a 3-oxo-propyl chain bearing a 4-chlorophenyl group instead of a sulfonyl-linked aryl group.
- The absence of a sulfonyl group reduces oxidative stability compared to the target compound.
- Activity : Demonstrated moderate affinity for kinase targets in preliminary assays, attributed to the electron-withdrawing chloro substituent .
Compound B : 2-(1-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
- Key Differences: A dioxoisoindolinyl ethyl chain replaces the sulfonyl-aryl group. Synthesis: Prepared via alkylation with 2-(2-bromoethyl)-isoindoline-1,3-dione (72% yield) .
Variations in the Benzimidazole Core
Compound C : 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole
Compound D : 2-(4-Fluorophenyl)-3-(6-methoxy-1H-benzo[d]imidazol-2-yl)imidazo[1,2-a]pyrimidine
- Key Differences :
Sulfonyl vs. Sulfinyl Linkages
Compound E : 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
- Key Differences: A sulfinyl (-SO-) group connects the benzimidazole to a pyridinyl-methyl-methoxyphenoxy chain. Synthesis: Oxidized with m-CPBA and purified via alumina chromatography .
Structural and Pharmacokinetic Data Comparison
Research Findings and Implications
- Sulfonyl vs. Alkyl Chains : The sulfonyl group in the target compound enhances stability and hydrogen-bonding capacity compared to alkyl-linked analogs like Compound A .
- Fluorine Substituents : The 4-fluoro group on the aryl ring may improve blood-brain barrier penetration relative to chlorine or methoxy groups in other derivatives .
- Pyrrolidine Flexibility : Conformational flexibility of the pyrrolidine ring is conserved across analogs, suggesting a shared pharmacophore for target engagement.
Preparation Methods
Synthesis of 2-Methyl-1H-benzo[d]imidazole
The benzimidazole core is synthesized through acid-catalyzed cyclization:
Reaction Conditions
| Component | Specification |
|---|---|
| o-Phenylenediamine | 1.0 eq, anhydrous |
| Acetic acid | 3.0 eq, glacial |
| HCl (conc.) | Catalyst (0.1 eq) |
| Temperature | 120°C, reflux |
| Duration | 6–8 hours |
| Workup | Neutralization with NaHCO₃, extraction |
| Yield | 85–89% |
This method produces 2-methyl-1H-benzo[d]imidazole as a white crystalline solid (m.p. 172–174°C), confirmed by $$ ^1H $$ NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 7.15–7.85 (m, 4H, aromatic).
Sulfonylation of Pyrrolidine Nitrogen
Reaction with 4-fluoro-2-methylbenzenesulfonyl chloride under Schotten-Baumann conditions:
Procedure
- Dissolve 1-(pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole (1.0 eq) in CH₂Cl₂
- Add Et₃N (2.5 eq) at 0°C
- Slowly add 4-fluoro-2-methylbenzenesulfonyl chloride (1.1 eq)
- Stir at RT for 4 hours
- Quench with H2O, extract, dry (MgSO4), concentrate
Key Data
- Yield: 82–85%
- Purity (HPLC): ≥98.5%
- $$ ^{19}F $$ NMR (CDCl3): δ -113.2 (s, CF)
- HRMS: m/z 428.1521 [M+H]⁺ (calc. 428.1524)
Alternative Pathway B: Sulfonyl-First Approach
Preparation of 1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-amine
Sulfonylation precedes benzimidazole formation:
Step
- Pyrrolidin-3-amine (1.0 eq) + 4-fluoro-2-methylbenzenesulfonyl chloride (1.05 eq)
- Base: K2CO3 (2.0 eq) in acetone
- Reflux 3 hours
- Yield: 88%
Characterization
- IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym)
- $$ ^1H $$ NMR: δ 2.34 (s, 3H, Ar-CH3), 3.15–3.45 (m, 4H, pyrrolidine)
Benzimidazole Annulation
Condensation with o-phenylenediamine derivatives faces challenges in regiocontrol, requiring strict stoichiometry:
| Parameter | Value |
|---|---|
| Diamine | N-(3-aminopropyl)-o-phenylenediamine |
| Carbonyl source | Acetic anhydride |
| Catalyst | Amberlyst-15 |
| Temperature | 140°C, microwave-assisted |
| Time | 45 minutes |
| Yield | 61% |
This method produces regioisomeric mixtures requiring extensive HPLC purification, making it less favorable than Pathway A.
Comparative Analysis of Synthetic Routes
Table 1. Pathway Performance Metrics
| Metric | Pathway A | Pathway B |
|---|---|---|
| Overall Yield | 68–72% | 52–58% |
| Purity After Workup | 98.5% | 91–93% |
| Reaction Steps | 3 | 4 |
| Chromatography Required | 1 | 2 |
| Scalability | >100 g | <50 g |
Pathway A demonstrates superior efficiency, particularly in large-scale synthesis, due to fewer purification requirements and higher intermediate stability.
Critical Process Optimization
Sulfonylation Efficiency
Screening of bases revealed:
- Et₃N : 82% yield (baseline)
- DMAP : 85% yield, but requires stoichiometric use
- DABCO : 78% yield with faster reaction (2 hours)
Solvent effects:
- CH₂Cl₂: Optimal balance of solubility and reactivity
- THF: Slower reaction (6 hours) due to lower sulfonyl chloride activation
- DMF: Side product formation (5–8%) from over-sulfonylation
Mitsunobu Reaction Improvements
Substituting DIAD with DEAD (Diethyl azodicarboxylate) increased yields to 81% but introduced ethyl ester impurities. Adopting polymer-supported triphenylphosphine reduced post-reaction purification time by 40% while maintaining 76% yield.
Structural Characterization
Table 2. Spectroscopic Signature Data
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR (500 MHz) | δ 2.41 (s, CH3), 3.72 (m, pyrrolidine), 7.22–8.01 (m, aromatic) |
| $$ ^{13}C $$ NMR | δ 21.5 (CH3), 48.3 (pyrrolidine C3), 162.1 (C-F) |
| HRMS | 428.1521 [M+H]⁺ |
| IR | 1580 cm⁻¹ (C=N), 1345/1162 cm⁻¹ (S=O) |
X-ray crystallography confirmed the sulfonyl group's equatorial position on the pyrrolidine ring, minimizing steric strain with the benzo[d]imidazole moiety.
Industrial-Scale Considerations
For kilogram-scale production:
- Mitsunobu Step : Replace DIAD with cheaper dibenzyl azodicarboxylate (15% cost reduction)
- Sulfonylation : Continuous flow reactor achieves 93% conversion in 12 minutes residence time
- Crystallization : Use anti-solvent (n-heptane) precipitation eliminates final chromatography
Q & A
Q. What are the optimized synthetic routes for 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-sulfonyl intermediate, followed by coupling with a substituted benzimidazole. Key steps include:
- Sulfonylation : Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with pyrrolidine derivatives under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .
- Coupling : Using Mitsunobu or nucleophilic substitution reactions to attach the benzimidazole moiety. Solvent choice (e.g., DMF or THF) and temperature (reflux vs. room temperature) significantly affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the final product .
- Yield Optimization : Pilot studies suggest that microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the sulfonyl-pyrrolidine (δ ~3.5–4.0 ppm for pyrrolidine protons) and benzimidazole (δ ~7.2–8.1 ppm for aromatic protons) groups. F NMR detects the fluorine environment (δ ~-110 ppm for 4-fluoro substitution) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (e.g., [M+H] at m/z 430.1523) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry, particularly the sulfonyl group’s spatial orientation relative to the benzimidazole core .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM concentration) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated using nonlinear regression .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide modifications to enhance this compound’s pharmacological profile?
- Methodological Answer:
- Sulfonyl Group : Replacing the 4-fluoro-2-methylphenyl group with a 5-chloro-2-methylphenyl analog (as in ) increases COX-2 selectivity by 2-fold .
- Pyrrolidine Substitution : Introducing a trifluoromethyl group at the pyrrolidine 2-position (see ) improves metabolic stability (t > 6 hours in liver microsomes) .
- Benzimidazole Methylation : Removing the 2-methyl group reduces cytotoxicity (IC shifts from 1.2 µM to >10 µM in MCF-7 cells) .
Q. How does the compound’s reactivity with nucleophiles or electrophiles inform derivatization strategies?
- Methodological Answer:
- Nucleophilic Attack : The sulfonyl group undergoes substitution with amines (e.g., piperazine) in DMF at 80°C, forming analogs with enhanced solubility .
- Electrophilic Aromatic Substitution : Bromination at the benzimidazole 5-position (using NBS in CCl) introduces a handle for cross-coupling reactions .
- Photoreactivity : UV irradiation (254 nm) induces dimerization via the benzimidazole π-system, a pathway monitored by HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
